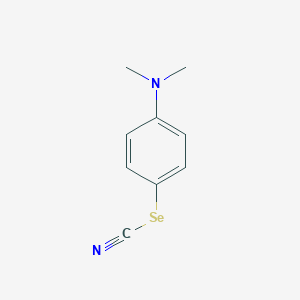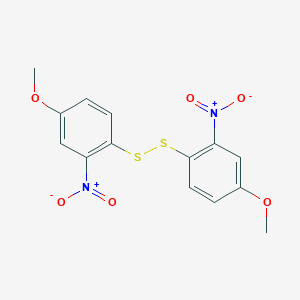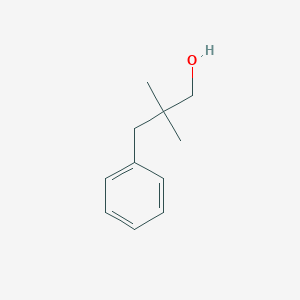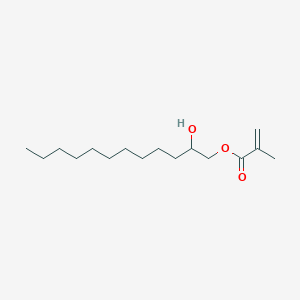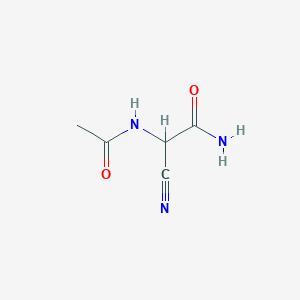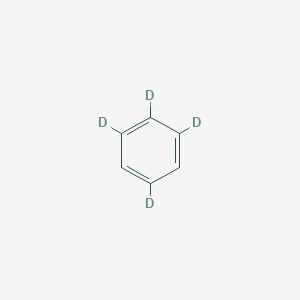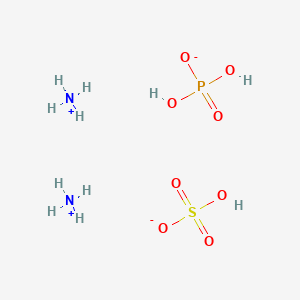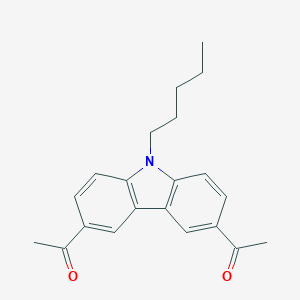
3,6-Diacetyl-9-pentyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diacetyl-9-pentyl-9H-carbazole, also known as DAPC, is a carbazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.
Mechanism Of Action
The mechanism of action of 3,6-Diacetyl-9-pentyl-9H-carbazole is not fully understood. However, it is believed that 3,6-Diacetyl-9-pentyl-9H-carbazole interacts with lipid membranes and forms aggregates, which results in changes in the fluorescence properties of the compound. This property of 3,6-Diacetyl-9-pentyl-9H-carbazole has been utilized in various fluorescence-based assays.
Biochemical And Physiological Effects
3,6-Diacetyl-9-pentyl-9H-carbazole has been shown to have no significant toxicity in vitro. However, its effects on living organisms are not fully understood. Studies have shown that 3,6-Diacetyl-9-pentyl-9H-carbazole can interact with lipid membranes and alter their properties. Additionally, 3,6-Diacetyl-9-pentyl-9H-carbazole has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3,6-Diacetyl-9-pentyl-9H-carbazole in lab experiments is its ability to act as a fluorescent probe. This property of 3,6-Diacetyl-9-pentyl-9H-carbazole has been utilized in various fluorescence-based assays. Additionally, 3,6-Diacetyl-9-pentyl-9H-carbazole has been shown to have no significant toxicity in vitro. However, one of the limitations of using 3,6-Diacetyl-9-pentyl-9H-carbazole is its limited solubility in water, which can make it challenging to use in aqueous solutions.
Future Directions
There are several future directions for research on 3,6-Diacetyl-9-pentyl-9H-carbazole. One potential area of research is the development of new synthetic methods for 3,6-Diacetyl-9-pentyl-9H-carbazole that can improve its solubility in water. Additionally, research can be conducted to further understand the mechanism of action of 3,6-Diacetyl-9-pentyl-9H-carbazole and its interactions with lipid membranes. Furthermore, 3,6-Diacetyl-9-pentyl-9H-carbazole can be explored as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 3,6-Diacetyl-9-pentyl-9H-carbazole is a carbazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 3,6-Diacetyl-9-pentyl-9H-carbazole involves a multi-step process, and its scientific research applications include its use as a fluorescent probe and a potential therapeutic agent. Although the mechanism of action of 3,6-Diacetyl-9-pentyl-9H-carbazole is not fully understood, it has been shown to have anti-inflammatory and antioxidant properties. While 3,6-Diacetyl-9-pentyl-9H-carbazole has several advantages for lab experiments, its limited solubility in water is a major limitation. Future research on 3,6-Diacetyl-9-pentyl-9H-carbazole can focus on developing new synthetic methods, understanding its mechanism of action, and exploring its potential therapeutic applications.
Synthesis Methods
The synthesis of 3,6-Diacetyl-9-pentyl-9H-carbazole involves a multi-step process that begins with the reaction of carbazole with acetic anhydride to form 3,6-diacetylcarbazole. This intermediate is then reacted with pentylamine in the presence of a catalyst to form 3,6-diacetyl-9-pentylcarbazole. Finally, this compound is subjected to a deacetylation reaction to produce 3,6-diacetyl-9-pentyl-9H-carbazole.
Scientific Research Applications
3,6-Diacetyl-9-pentyl-9H-carbazole has been extensively studied for its potential applications in various fields. One of the most significant applications of 3,6-Diacetyl-9-pentyl-9H-carbazole is in the field of fluorescence microscopy. 3,6-Diacetyl-9-pentyl-9H-carbazole has been used as a fluorescent probe to visualize lipid droplets in cells. Additionally, 3,6-Diacetyl-9-pentyl-9H-carbazole has been used as a fluorescent sensor for the detection of metal ions and pH changes in biological systems.
properties
CAS RN |
10511-39-4 |
|---|---|
Product Name |
3,6-Diacetyl-9-pentyl-9H-carbazole |
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(6-acetyl-9-pentylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C21H23NO2/c1-4-5-6-11-22-20-9-7-16(14(2)23)12-18(20)19-13-17(15(3)24)8-10-21(19)22/h7-10,12-13H,4-6,11H2,1-3H3 |
InChI Key |
ONKOWYDIQMQTBF-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
synonyms |
3,6-Diacetyl-9-pentyl-9H-carbazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)
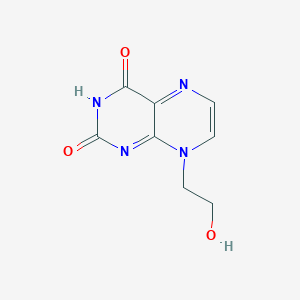
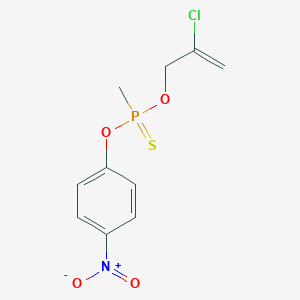

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
